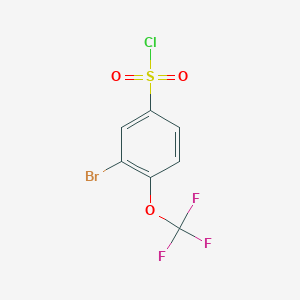

3-Bromo-4-trifluoromethoxy-benzenesulfonyl chloride

説明

“3-Bromo-4-trifluoromethoxy-benzenesulfonyl chloride” is a chemical compound with the molecular formula C7H3BrClF3O3S . It has an average mass of 339.514 Da and a monoisotopic mass of 337.862671 Da .

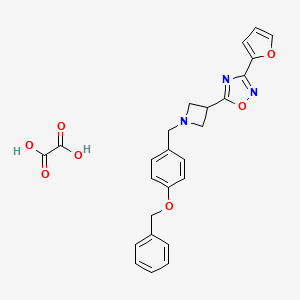

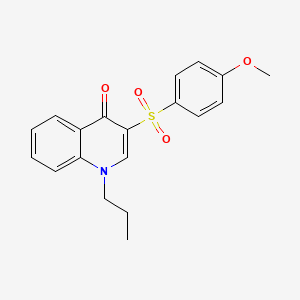

Molecular Structure Analysis

The molecular structure of “3-Bromo-4-trifluoromethoxy-benzenesulfonyl chloride” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds between them .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-4-trifluoromethoxy-benzenesulfonyl chloride” include a boiling point of 217-218 °C and a density of 1.835 g/mL at 25 °C .科学的研究の応用

Palladium-Catalyzed Arylation

3-Bromo-4-trifluoromethoxy-benzenesulfonyl chloride has been utilized in palladium-catalyzed direct arylation processes. For instance, (poly)halo-substituted benzenesulfonyl chlorides, including 3-Bromo-4-trifluoromethoxy-benzenesulfonyl chloride, have been employed as coupling partners in Pd-catalyzed desulfitative arylation. This methodology allows for the efficient synthesis of (poly)halo-substituted bi(hetero)aryls, leveraging the reactivity of these sulfonyl chlorides to afford arylated heteroarenes in moderate to high yields without cleavage of the C–Br bonds. This property is particularly beneficial for further transformations, enabling very regioselective arylations across a range of heteroarenes (Skhiri et al., 2015).

Synthesis of Key Building Blocks

In another application, 3-Bromo-4-trifluoromethoxy-benzenesulfonyl chloride has been used in the synthesis of key building blocks for pharmaceutical compounds. A notable example includes its use in a regioselective lithiation and subsequent electrophilic substitution process, leading to the efficient three-step synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a crucial building block of the herbicide penoxsulam. This showcases the compound's utility in facilitating complex synthetic pathways that are critical for the development of agrochemicals (Huang et al., 2019).

Electrophilic Bromoamidation

Furthermore, 3-Bromo-4-trifluoromethoxy-benzenesulfonyl chloride has found application in catalyst-free and metal-free electrophilic bromoamidation of unactivated olefins. This process utilizes 4-(Trifluoromethyl)benzenesulfonamide and N-bromosuccinimide as the nitrogen and halogen sources, respectively, showcasing the compound's versatility in contributing to the development of efficient, sustainable synthetic methodologies (Yu et al., 2015).

Safety And Hazards

特性

IUPAC Name |

3-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O3S/c8-5-3-4(16(9,13)14)1-2-6(5)15-7(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGXKXBCLAWISQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-trifluoromethoxy-benzenesulfonyl chloride | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-4-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)butanamide](/img/structure/B2894475.png)

![N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2894476.png)

![1-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2894477.png)

![N-(2,4-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2894484.png)

![3-ethyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2894485.png)

![Rac-(3AR,7AS)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3A-carboxylic acid](/img/structure/B2894487.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2894488.png)

![(E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2894492.png)

![2-(3,4-dimethylphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2894495.png)